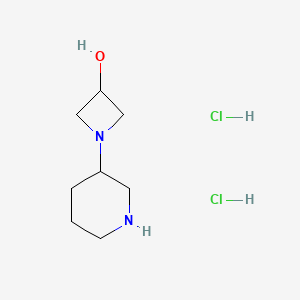
1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride
Descripción general
Descripción
1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride is a useful research compound. Its molecular formula is C8H18Cl2N2O and its molecular weight is 229.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride is a compound that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine and azetidine moieties, which contribute to its interaction with various biological targets. The compound's chemical structure allows it to participate in numerous biochemical pathways, influencing enzyme activity, cell signaling, and gene expression.
The mechanism of action of this compound involves several key processes:
- Enzyme Interaction : The compound has been shown to interact with enzymes such as acetylcholinesterase, inhibiting the breakdown of acetylcholine and potentially enhancing cholinergic signaling.
- Cell Signaling Pathways : It modulates various signaling pathways related to cell proliferation and apoptosis, indicating its role in cellular regulation.
- Biochemical Activity : The compound influences biochemical reactions by interacting with proteins and other biomolecules, which can lead to changes in metabolic processes.
Antioxidant Activity
Preliminary studies suggest that related piperidine compounds possess significant antioxidant properties , capable of scavenging free radicals and reducing oxidative stress. This activity is particularly relevant in the context of diseases such as cancer and neurodegenerative disorders .
Table 1: Antioxidant Activity Comparison
| Compound | Assay Type | Activity Level |
|---|---|---|
| Compound A | DPPH Scavenging | Moderate |
| Compound B | ABTS Assay | High |
| 1-(Piperidin-3-yl)azetidin-3-ol | TBD | TBD |
Cellular Effects
Research indicates that this compound can influence various cell types by modulating:
- Gene Expression : Changes in gene expression patterns have been observed, which may relate to therapeutic outcomes in disease models.
- Cellular Metabolism : The compound affects metabolic pathways by interacting with cytochrome P450 enzymes, crucial for drug metabolism .
Case Studies
Several studies have highlighted the biological activity of this compound:
- In Vivo Studies : In animal models, varying dosages have demonstrated therapeutic effects, including enzyme inhibition and modulation of signaling pathways. For example, lower doses resulted in significant biological responses without adverse effects .
- Stability Studies : The compound's stability under different environmental conditions (pH, temperature) has been evaluated, indicating that it maintains its activity over extended periods despite potential degradation factors.
Propiedades
IUPAC Name |
1-piperidin-3-ylazetidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c11-8-5-10(6-8)7-2-1-3-9-4-7;;/h7-9,11H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFADZWIOUHQTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CC(C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















